molecular formula C15H16N2O6 B8028819 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate

1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate

Cat. No.: B8028819
M. Wt: 320.30 g/mol
InChI Key: LIUWRMMQNUEOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:

Major products from these reactions include amino derivatives, halogenated indoles, and carboxylic acids.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-O-tert-butyl 7-O-methyl 2-nitroindole-1,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)16-11(17(20)21)8-9-6-5-7-10(12(9)16)13(18)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUWRMMQNUEOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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